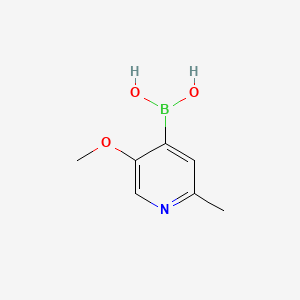
1-Isocyano-2-methoxy-2-methyl-propane-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-2-methoxy-2-methyl-propane-d3 is a chemical compound with the molecular formula C6H11NO It is a deuterated derivative of 1-isocyano-2-methoxy-2-methyl-propane, where three hydrogen atoms are replaced by deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isocyano-2-methoxy-2-methyl-propane-d3 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-2-methyl-propane.
Isocyanation: The next step involves the introduction of the isocyano group (-N=C) to the 2-methoxy-2-methyl-propane. This can be achieved using reagents such as phosgene or its derivatives under controlled conditions.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be done using deuterated reagents or solvents in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-2-methoxy-2-methyl-propane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of oxides or carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Isocyano-2-methoxy-2-methyl-propane-d3 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isocyano-2-methoxy-2-methyl-propane-d3 involves its interaction with molecular targets and pathways:
Molecular Targets: The isocyano group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules.
Pathways: The compound can participate in various biochemical pathways, depending on the functional groups present and the reaction conditions.
Comparison with Similar Compounds
1-Isocyano-2-methoxy-2-methyl-propane-d3 can be compared with other similar compounds:
1-Isocyano-2-methoxy-2-methyl-propane: The non-deuterated version of the compound.
2-Methoxy-2-methylpropylisonitrile: A similar compound with slight structural differences.
2-Methoxyisobutylisonitrile: Another isomer with different chemical properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can influence its chemical reactivity and stability. This makes it valuable for specific applications where isotopic labeling is required.
Properties
CAS No. |
181528-84-7 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
116.178 |
IUPAC Name |
1-isocyano-2-methyl-2-(trideuteriomethoxy)propane |
InChI |
InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3/i4D3 |
InChI Key |
LJJFNFYPZOHRHM-GKOSEXJESA-N |
SMILES |
CC(C)(C[N+]#[C-])OC |
Synonyms |
2-Methoxyisobutyl Isocyanide-d3; 2-Methoxyisobutyl isonitrile-d3; MIBI-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













